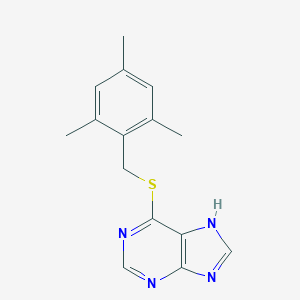![molecular formula C17H13BrClN3O2S2 B282919 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282919.png)
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide involves the inhibition of the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide in lab experiments is its ability to selectively target cancer cells. This compound has been shown to have minimal toxicity to normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in water, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide. One of the potential directions is to explore its potential applications in other fields, such as materials science and environmental science. Another direction is to investigate its potential as a drug delivery system for other anticancer agents. Additionally, further studies are needed to optimize the synthesis method of this compound to improve its solubility and effectiveness in scientific research.
Synthesemethoden
The synthesis of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide has been reported using different methods. One of the most commonly used methods involves the reaction of 2-mercaptobenzothiazole with acetic anhydride to produce 2-acetylamino-6-mercaptobenzothiazole. This compound is then reacted with 4-bromo-2-chloroaniline in the presence of acetic acid to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C17H13BrClN3O2S2 |
|---|---|
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H13BrClN3O2S2/c1-9(23)20-11-3-5-14-15(7-11)26-17(22-14)25-8-16(24)21-13-4-2-10(18)6-12(13)19/h2-7H,8H2,1H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
WVMLXCIROUPPML-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B282836.png)
![N-(2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B282838.png)
![4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282840.png)
![N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B282841.png)
![2-bromo-N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282844.png)
![2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282845.png)
![N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide](/img/structure/B282851.png)
![N-{4-[4-benzyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282852.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B282853.png)

![2-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B282856.png)

![N-[4-(4-benzyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B282858.png)
![N-{4-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-benzyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282859.png)